molecular formula C35H50N8O8 B122659 Ile-Tyr-Pro-Arg-Tyr CAS No. 144525-68-8

Ile-Tyr-Pro-Arg-Tyr

Cat. No. B122659
M. Wt: 710.8 g/mol
InChI Key: MHTGCGBUKAKZJN-KOQQHMENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ile-Tyr-Pro-Arg-Tyr, commonly known as YIPRY, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. YIPRY is a pentapeptide composed of five amino acids, namely isoleucine, tyrosine, proline, arginine, and tyrosine. This peptide has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of YIPRY is not fully understood. However, it has been proposed that YIPRY may exert its effects by interacting with specific receptors in the body. YIPRY has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.

Biochemical And Physiological Effects

YIPRY has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. YIPRY has also been shown to have analgesic effects by reducing pain perception. Additionally, YIPRY has been shown to have neuroprotective effects by protecting neurons from oxidative stress and other damaging factors.

Advantages And Limitations For Lab Experiments

One of the advantages of YIPRY is its ease of synthesis using SPPS techniques. YIPRY is also relatively stable, making it suitable for use in various laboratory experiments. However, one of the limitations of YIPRY is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on YIPRY. One area of research is the development of YIPRY-based drugs for the treatment of neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of YIPRY, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for YIPRY in various therapeutic applications.
In conclusion, YIPRY is a promising peptide with potential therapeutic applications. Its ease of synthesis and various biochemical and physiological effects make it a promising candidate for further research. Future studies on YIPRY could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

YIPRY can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides in the laboratory. In this method, the peptide is synthesized step-by-step on a solid support, such as a resin, using protected amino acids. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

YIPRY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. YIPRY has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

144525-68-8

Product Name

Ile-Tyr-Pro-Arg-Tyr

Molecular Formula

C35H50N8O8

Molecular Weight

710.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C35H50N8O8/c1-3-20(2)29(36)32(48)41-26(18-21-8-12-23(44)13-9-21)33(49)43-17-5-7-28(43)31(47)40-25(6-4-16-39-35(37)38)30(46)42-27(34(50)51)19-22-10-14-24(45)15-11-22/h8-15,20,25-29,44-45H,3-7,16-19,36H2,1-2H3,(H,40,47)(H,41,48)(H,42,46)(H,50,51)(H4,37,38,39)/t20-,25-,26-,27-,28-,29-/m0/s1

InChI Key

MHTGCGBUKAKZJN-KOQQHMENSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

sequence

IYPRY

synonyms

ILE-TYR-PRO-ARG-TYR

Origin of Product

United States

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